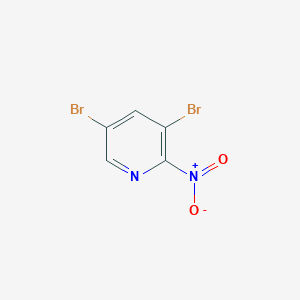

3,5-Dibromo-2-nitropyridine

描述

Significance of Pyridine (B92270) Derivatives in Organic Chemistry

The weak basicity, water solubility, and chemical stability of the pyridine nucleus are key features that make it a desirable component in drug design. nih.govjchemrev.com The nitrogen atom can act as a hydrogen bond acceptor, influencing molecular interactions and biological activity. jchemrev.com Furthermore, the pyridine ring can be readily functionalized, allowing chemists to tune its electronic and steric properties to achieve desired outcomes in their synthetic targets. nih.gov

Overview of Halogenated Nitropyridines

Within the broad class of pyridine derivatives, halogenated nitropyridines represent a particularly reactive and versatile subgroup. The introduction of both a halogen atom and a nitro group onto the pyridine ring significantly alters its electronic properties. The strong electron-withdrawing nature of the nitro group, combined with that of the halogen, deactivates the ring towards electrophilic substitution but greatly activates it for nucleophilic aromatic substitution (SNAr) reactions. smolecule.comnih.gov

This enhanced electrophilicity allows for the displacement of the halogen or even the nitro group by a variety of nucleophiles, providing a powerful tool for the synthesis of complex, highly substituted pyridines. smolecule.comnih.gov The position of the nitro and halogen substituents on the pyridine ring dictates the regioselectivity of these reactions, offering precise control over the construction of molecular architectures. smolecule.com Halogenated nitropyridines serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. nih.govchemimpex.cominnospk.com

Specific Focus on 3,5-Dibromo-2-nitropyridine within Pyridine Chemistry

This compound is a prime example of a highly activated halogenated nitropyridine. Its structure, featuring two bromine atoms and a nitro group, makes it an exceptionally reactive and valuable intermediate in organic synthesis. smolecule.comchemimpex.com The presence of these functional groups at specific positions on the pyridine ring allows for a range of chemical manipulations.

This compound serves as a critical building block for creating more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. chemimpex.com The strategic placement of the bromine atoms and the nitro group enhances the compound's reactivity, enabling chemists to introduce diverse functional groups through various substitution and coupling reactions. smolecule.com

Chemical and Physical Properties of this compound

The utility of this compound in synthesis is underpinned by its distinct physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₂Br₂N₂O₂ | chemimpex.com |

| Molecular Weight | 281.89 g/mol | chemimpex.com |

| Appearance | Pale yellow crystalline solid | chemimpex.com |

| Melting Point | 71 - 80 °C | chemimpex.com |

| Boiling Point | 288.5 ± 35.0 °C at 760 mmHg | sigmaaldrich.com |

| CAS Number | 610261-34-2 | chemimpex.com |

Synthesis and Reactivity

The primary synthetic route to this compound involves the nitration of 3,5-dibromopyridine. smolecule.com This reaction is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. smolecule.com

The reactivity of this compound is dominated by the presence of the two bromine atoms and the electron-withdrawing nitro group. These features make the pyridine ring highly susceptible to nucleophilic attack. The bromine atoms can be readily substituted by a variety of nucleophiles, such as amines, alkoxides, and cyanides, through nucleophilic aromatic substitution reactions. smolecule.com This allows for the introduction of a wide range of functional groups at the 3- and 5-positions.

Furthermore, the nitro group can participate in coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, which are powerful methods for forming new carbon-carbon bonds. smolecule.com This reactivity enables the construction of complex biaryl structures and other elaborate molecular frameworks.

Applications in Organic Synthesis

The primary application of this compound is as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo a variety of chemical transformations makes it a valuable tool for chemists in several fields.

Pharmaceutical Development: This compound is an important intermediate in the synthesis of various pharmaceutical agents. chemimpex.com The pyridine scaffold is a common motif in many biologically active molecules, and this compound provides a convenient starting point for the construction of novel drug candidates. chemimpex.com

Agrochemicals: It is also utilized in the formulation of agrochemicals, including pesticides and herbicides. chemimpex.com The unique substitution pattern of the pyridine ring can be tailored to create compounds with specific biological activities.

Material Science: The electronic properties of pyridine derivatives make them of interest in the development of advanced materials, and this compound can serve as a precursor in this area. smolecule.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dibromo-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHYCCSVMBUDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360903 | |

| Record name | 3,5-dibromo-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610261-34-2 | |

| Record name | 3,5-dibromo-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromo-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dibromo 2 Nitropyridine

Established Synthetic Routes

Classical Bromination and Nitration Strategies

The traditional synthesis of 3,5-Dibromo-2-nitropyridine has largely depended on electrophilic aromatic substitution reactions, a fundamental concept in organic chemistry. smolecule.com One of the most direct methods involves the nitration of 3,5-dibromopyridine. smolecule.com This reaction is typically carried out using a combination of concentrated nitric acid and sulfuric acid, with the temperature carefully controlled to manage the reaction's exothermicity. smolecule.com

Another classical approach begins with 2-aminopyridine (B139424). This route involves a two-step process: bromination followed by nitration. The initial bromination of 2-aminopyridine can yield 2-amino-5-bromopyridine (B118841). orgsyn.org However, this step can also produce 2-amino-3,5-dibromopyridine (B40352) as a significant by-product, which necessitates purification. google.com Following the bromination, the resulting amino-bromopyridine is nitrated. For instance, 2-amino-5-bromopyridine can be nitrated using a mixture of nitric acid and sulfuric acid to yield 2-amino-5-bromo-3-nitropyridine (B172296). orgsyn.org The amino group is then removed via a diazotization reaction followed by reduction, a sequence that can be complex and may result in modest yields. orgsyn.orggoogle.com

The direct bromination of 2-nitropyridine (B88261) is also a viable, though less common, classical route. This method utilizes brominating agents like N-bromosuccinimide or phosphorus tribromide to introduce the bromine atoms onto the pyridine (B92270) ring. smolecule.com

| Precursor | Reagents | Product | Yield | Reference |

| 3,5-Dibromopyridine | HNO₃, H₂SO₄ | This compound | >90% | smolecule.com |

| 2-Aminopyridine | 1. Br₂, Acetic Acid 2. HNO₃, H₂SO₄ | 2-Amino-5-bromo-3-nitropyridine | High | orgsyn.org |

| 2-Nitropyridine | N-Bromosuccinimide | This compound | Moderate | smolecule.com |

Regioselective Synthesis via Precursors

Achieving specific substitution patterns on the pyridine ring is a significant challenge in synthetic chemistry. Regioselective synthesis offers a solution by using precursors that direct incoming functional groups to desired positions. A key strategy for synthesizing this compound involves starting with 2-aminopyridine. To control the regioselectivity of nitration, the 5-position can be "blocked" with a halogen, such as bromine. google.comgoogleapis.com This directs the incoming nitro group to the 3-position, which is less favored in un-substituted 2-aminopyridine. google.comchemicalbook.com

The synthesis of 2-amino-5-bromopyridine is a critical first step. orgsyn.org This intermediate is then nitrated to form 2-amino-5-bromo-3-nitropyridine. orgsyn.org The amino group can then be converted to a bromo group through a Sandmeyer reaction, which involves diazotization of the amine with a nitrite (B80452) source in the presence of a copper(I) bromide catalyst. heteroletters.orgnih.gov This sequence of reactions provides a reliable method for obtaining the desired 3,5-dibromo substitution pattern.

An alternative regioselective approach starts with 3-bromo-2-pyridinecarboxylic acid. Nitration of this precursor can introduce the nitro group at the desired position, followed by further transformations to yield this compound. smolecule.com

| Precursor | Key Transformation | Intermediate | Significance | Reference |

| 2-Aminopyridine | Bromination at C5, then nitration at C3 | 2-Amino-5-bromo-3-nitropyridine | Directs nitration to the 3-position | orgsyn.orggoogle.com |

| 2-Amino-5-bromopyridine | Sandmeyer Reaction | Diazonium Salt | Converts amino group to bromo group | heteroletters.orgnih.gov |

| 3-Bromo-2-pyridinecarboxylic acid | Nitration | Nitro-substituted pyridinecarboxylic acid | Utilizes existing bromo group to direct nitration | smolecule.com |

One-Pot Synthetic Approaches for Related Compounds

For example, multicomponent reactions have been developed for the one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. tandfonline.com These reactions bring together an aldehyde, malononitrile, and a thiol in the presence of a catalyst like diethylamine (B46881) at room temperature. tandfonline.com Another example is the base-catalyzed three-component reaction of ynals, isocyanates, and amines to produce highly substituted pyridines. organic-chemistry.org These methods, while not directly yielding this compound, demonstrate the potential of one-pot strategies for the efficient construction of complex pyridine derivatives. tandfonline.comorganic-chemistry.org The development of a one-pot synthesis for this compound would represent a significant advancement in its production.

Advanced Synthetic Protocols

Catalytic Methods in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of pyridine synthesis, palladium-catalyzed cross-coupling reactions have become particularly important. rsc.orgrsc.org For instance, the Suzuki-Miyaura and Negishi couplings, which form carbon-carbon bonds, can be used to introduce various substituents onto the pyridine ring. smolecule.com

While direct catalytic methods for the synthesis of this compound are still emerging, related transformations highlight the potential of this approach. Palladium(II)-catalyzed C-H activation has been used to synthesize multi-substituted pyridines from α,β-unsaturated oxime ethers and alkenes. rsc.orgrsc.orgacs.org These reactions often employ a palladium acetate (B1210297) catalyst in conjunction with a sterically hindered pyridine ligand to achieve high regioselectivity. rsc.orgrsc.org The development of a catalytic cycle that could directly assemble the this compound core would be a significant breakthrough.

Environmentally Benign Synthesis Approaches for Pyridine Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. For the synthesis of pyridine derivatives, several environmentally benign approaches have been explored. researchgate.net

One strategy is the use of water as a solvent. acs.org For example, a base-promoted amination of polyhalogenated pyridines has been developed using water as the solvent, avoiding the need for precious metal catalysts. acs.org Another green approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. beilstein-journals.org The use of solid-supported catalysts, which can be easily separated from the reaction mixture and recycled, is another important aspect of green chemistry. beilstein-journals.org For instance, phosphotungstic acid has been used as a cheap, non-toxic, and reusable catalyst for the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org The application of these green principles to the synthesis of this compound could lead to more sustainable and cost-effective production methods.

Industrial Production Considerations and Scalability Studies for Pyridine Intermediates

The transition from laboratory-scale synthesis to industrial production of pyridine intermediates, such as this compound, necessitates a focus on safety, economic viability, environmental compliance, and consistent product quality. smolecule.com The challenges inherent in large-scale chemical manufacturing have driven the adoption of advanced technologies and methodologies to optimize these processes. smolecule.com

Key considerations in the industrial synthesis of nitropyridine derivatives include the use of stable and cost-effective reagents, minimizing the number of reaction steps, and achieving high purity to avoid difficult separations. google.com Older methods often involved hazardous materials, such as sulfur dioxide gas, or expensive and unstable reagents like cesium acetate, rendering them unsuitable for industrial application. google.com Modern industrial processes aim to overcome these limitations through innovative approaches. google.com

Continuous flow chemistry has emerged as a highly effective technology for the industrial production of pyridine intermediates. smolecule.comnumberanalytics.com This approach offers significant advantages over traditional batch processing, including superior heat and mass transfer, which allows for precise control over reaction parameters. smolecule.comnumberanalytics.com This enhanced control leads to reduced reaction times and improved safety, which is particularly crucial when handling potentially hazardous nitration reactions. numberanalytics.com

Catalysis also plays a critical role in scalable pyridine synthesis. Heterogeneous catalysts are particularly advantageous as they are in a different phase from the reactants, simplifying separation and allowing for catalyst recycling, which enhances both the efficiency and sustainability of the process. numberanalytics.com

| Procedure | Scale | Overall Yield |

|---|---|---|

| Initial Three-Step Process | 9.2 g | 42% |

| Optimized One-Pot Procedure | 50 g | 72% |

Similarly, the choice of reagents can dramatically impact yield in large-scale operations. In the synthesis of a related compound, 3,5-dibromo-4-aminopyridine (a precursor for a nitropyridine), the selection of the ammonium (B1175870) salt and its molar ratio relative to pyridine was found to be critical for maximizing yield.

| Ammonium Salt | Pyridine:Salt Molar Ratio | Yield (%) |

|---|---|---|

| NH₄Br | 1:1.5 | 89.6 |

| (NH₄)₂CO₃ | 1:1.0 | 65.2 |

| NH₄Cl | 1:2.0 | 72.4 |

These studies highlight that successful industrial production relies on a multi-faceted approach, integrating process intensification technologies like flow chemistry with careful optimization of reaction conditions and reagent selection to ensure a scalable, safe, and cost-effective synthesis. smolecule.comacs.org

Chemical Reactivity and Mechanistic Investigations of 3,5 Dibromo 2 Nitropyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 3,5-dibromo-2-nitropyridine is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effect of the nitro group. This electronic characteristic makes the ring highly activated towards nucleophilic aromatic substitution (SNAr) reactions. Nucleophiles can attack the carbon atoms of the ring, leading to the displacement of one of the substituents. The outcome of these reactions, in terms of which group is substituted, is governed by a combination of electronic and steric factors.

Substitution of Bromine Atoms

The bromine atoms at the C3 and C5 positions of this compound are potential leaving groups in nucleophilic aromatic substitution reactions. The electron-withdrawing nitro group at the C2 position activates the ring for nucleophilic attack, particularly at the positions ortho and para to it.

Detailed research on the differential reactivity of the two bromine atoms is ongoing. However, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven effective for the substitution of bromine atoms in related brominated pyridines. chemimpex.com These reactions typically involve the use of a palladium catalyst and a suitable coupling partner, like an organoboron compound, to form a new carbon-carbon bond. The general mechanism for such cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

While specific studies on this compound are not extensively detailed in the provided search results, the reactivity of other brominated pyridines in Suzuki couplings suggests that similar transformations would be feasible. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in the presence of a palladium catalyst to yield the corresponding 5-aryl-2-methylpyridin-3-amines. chemimpex.com This indicates that the bromine atom at the 5-position of a pyridine ring can be effectively substituted under these conditions. The relative reactivity of the bromine atoms at the 3- and 5-positions in this compound would likely be influenced by the electronic and steric environment created by the adjacent nitro group and the pyridine nitrogen.

| Reaction Type | Nucleophile/Reagent | Product Type |

| Suzuki Coupling | Arylboronic acid | 3-Aryl-5-bromo-2-nitropyridine or 3,5-Diaryl-2-nitropyridine |

| Buchwald-Hartwig Amination | Amine | 3-Amino-5-bromo-2-nitropyridine or 3,5-Diamino-2-nitropyridine |

| Stille Coupling | Organostannane | 3-Organo-5-bromo-2-nitropyridine or 3,5-Diorgano-2-nitropyridine |

| Sonogashira Coupling | Terminal alkyne | 3-Alkynyl-5-bromo-2-nitropyridine or 3,5-Dialkynyl-2-nitropyridine |

Substitution of the Nitro Group

The nitro group, particularly when positioned at an activated position on an aromatic ring, can also act as a leaving group in nucleophilic aromatic substitution reactions. In some instances, the nitro group can be a better leaving group than a halogen.

Studies on related 3-nitropyridines have shown that the 3-NO2 group can be more readily displaced than a halogen atom at the 5-position, especially when reacting with sulfur-based nucleophiles. ntnu.no For example, the reaction of 2-methyl-3-nitro-5-bromopyridine with thiols results in the selective substitution of the nitro group. ntnu.no This selectivity is attributed to the electronic activation provided by the pyridine nitrogen and the nature of the nucleophile.

In the case of this compound, the nitro group is at the 2-position, which is ortho to the pyridine nitrogen. This position is highly activated towards nucleophilic attack. While direct experimental evidence for the substitution of the nitro group in this compound is not extensively available in the provided search results, the general principles of SNAr on nitropyridines suggest that this is a plausible reaction pathway, particularly with soft nucleophiles like thiolates.

| Nucleophile | Product Type |

| Thiolates (RS-) | 3,5-Dibromo-2-(alkyl/aryl)thiopyridine |

| Alkoxides (RO-) | 3,5-Dibromo-2-alkoxypyridine |

| Amines (R2NH) | 3,5-Dibromo-2-aminopyridine |

Regioselectivity and Stereoselectivity in Substitution Reactions

The regioselectivity of nucleophilic aromatic substitution on this compound is a critical aspect of its reactivity, determining which of the three potential leaving groups (two bromines and one nitro group) is displaced.

The position of nucleophilic attack is influenced by the electronic activation of the different ring carbons. The nitro group at C2 strongly activates the C3 and C5 positions towards nucleophilic attack. Computational studies on related dinitropyridines have confirmed that electron-withdrawing nitro groups enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

In compounds containing both a nitro group and a halogen, the regioselectivity can be highly dependent on the nucleophile. For instance, in 3-nitro-5-halopyridines, sulfur nucleophiles preferentially displace the nitro group, whereas other nucleophiles might lead to different outcomes. ntnu.no This suggests that for this compound, the choice of nucleophile will be a key factor in directing the substitution to either one of the bromine atoms or the nitro group.

Stereoselectivity is generally not a factor in these substitution reactions as they occur on a planar aromatic ring. However, if a chiral nucleophile or a chiral catalyst is employed, it could potentially lead to the formation of atropisomers if the resulting substituted pyridine has restricted rotation around a newly formed single bond, but this is a specialized area and not commonly observed in simple SNAr reactions.

Reduction and Oxidation Chemistry

The presence of a nitro group makes this compound amenable to reduction, a common and synthetically useful transformation. Conversely, the pyridine ring itself can be subjected to oxidative transformations, although this is generally less common for such an electron-deficient system.

Selective Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to arylamines which are versatile building blocks. For this compound, the selective reduction of the nitro group without affecting the bromine atoms is a key challenge.

Several methods are available for the reduction of aromatic nitro compounds. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. youtube.com This method is often effective for the clean reduction of nitro groups.

Another common approach is the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. youtube.com These methods are generally robust and can tolerate a range of functional groups. The synthesis of related compounds like 2-amino-5-bromopyridine (B118841) often involves the reduction of a corresponding nitropyridine. For example, 2-amino-5-bromo-3-nitropyridine (B172296) can be reduced to 2,3-diamino-5-bromopyridine. researchgate.net This indicates that the nitro group can be selectively reduced in the presence of bromine atoms on the pyridine ring.

The choice of reducing agent and reaction conditions is crucial to achieve chemoselectivity and avoid undesired side reactions, such as the reduction of the bromine atoms (hydrodebromination).

| Reagent | Conditions | Product |

| H₂, Pd/C | Methanol, room temperature | 3,5-Dibromo-2-aminopyridine |

| SnCl₂·2H₂O | Ethanol, reflux | 3,5-Dibromo-2-aminopyridine |

| Fe, HCl | Ethanol/Water, reflux | 3,5-Dibromo-2-aminopyridine |

| Na₂S₂O₄ | Water/Methanol | 3,5-Dibromo-2-aminopyridine |

Oxidative Transformations on the Pyridine Ring

The pyridine ring in this compound is highly electron-deficient, which generally makes it resistant to oxidative transformations. Electrophilic attack on the ring carbon atoms is difficult. However, the nitrogen atom of the pyridine ring possesses a lone pair of electrons and can be susceptible to oxidation.

Other oxidative transformations, such as hydroxylation of the pyridine ring, are generally challenging for such an electron-poor system and would likely require harsh reaction conditions or specialized reagents. The synthesis of nitropyridines can be achieved through the oxidation of the corresponding aminopyridines, highlighting that the amino group is more susceptible to oxidation than the pyridine ring itself. mdpi.com

Cross-Coupling Reactions

The presence of two bromine atoms and a nitro group on the pyridine ring of this compound offers multiple sites for functionalization through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides. While specific protocols for this compound are not extensively detailed in the literature, strategies can be inferred from studies on related brominated pyridines and nitroarenes.

For a typical Suzuki-Miyaura coupling of a bromopyridine derivative, a palladium catalyst, a phosphine (B1218219) ligand, and a base are required. The reactivity of the two bromine atoms in this compound may differ due to the electronic influence of the ortho-nitro group, potentially allowing for selective mono- or di-substitution by carefully controlling the reaction conditions.

A study on the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) demonstrated that the reaction proceeds in a regioselective manner, with the bromine at the 4-position being the most reactive, followed by the bromine at the 3- and 5-positions beilstein-journals.orgnih.govnih.gov. This suggests that the electronic environment of the pyridine ring significantly influences the order of reactivity of the halogen substituents. In the case of this compound, the electron-withdrawing nitro group at the 2-position is expected to influence the reactivity of the adjacent bromine at the 3-position.

Recent advancements have also shown that the nitro group itself can act as a leaving group in Suzuki-Miyaura couplings of nitroarenes, a process termed denitrative coupling organic-chemistry.orgnih.gov. This reaction is typically catalyzed by a palladium complex with a bulky, electron-rich phosphine ligand such as BrettPhos organic-chemistry.orgnih.gov. The catalytic cycle is proposed to involve the oxidative addition of the Ar-NO2 bond to the palladium(0) center organic-chemistry.orgnih.gov. This opens up the possibility of a three-fold coupling on the this compound scaffold.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | nih.gov |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | beilstein-journals.org |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | nih.gov |

This table presents generalized conditions for related compounds and should be adapted and optimized for this compound.

Sonogashira Coupling Strategies

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst organic-chemistry.orgwikipedia.org. This reaction is instrumental in the synthesis of substituted alkynes.

A study on the Sonogashira cross-coupling of the closely related 3,5-dibromo-2,6-dichloropyridine (B8238365) has demonstrated the feasibility of selective alkynylation nih.gov. By carefully controlling the stoichiometry of the alkyne and the reaction conditions, mono-, di-, tri-, and even tetra-alkynylated pyridines were synthesized nih.gov. This suggests that a similar selective approach could be applied to this compound. The different electronic environments of the C3 and C5 bromine atoms, influenced by the ortho-nitro group, may allow for regioselective Sonogashira coupling.

Furthermore, palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes has been reported, offering a method for C(sp²)-C(sp) bond formation via C-NO₂ bond cleavage rsc.org. This indicates that in addition to the two bromine atoms, the nitro group in this compound could potentially be replaced by an alkynyl group under specific catalytic conditions.

Table 2: Potential Conditions for Sonogashira Coupling of this compound

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | scirp.org |

| Pd(OAc)₂ | CuI | Piperidine | DMF | 100 | scirp.org |

| Pd(PPh₃)₄ | CuI | DIPA | Toluene | 70 | organic-chemistry.org |

This table is based on protocols for related bromo-pyridines and should be considered as a starting point for optimization.

Other Transition Metal-Catalyzed Cross-Coupling Methods

Beyond Suzuki-Miyaura and Sonogashira couplings, other transition metal-catalyzed reactions can be envisioned for the functionalization of this compound.

The Heck reaction , a palladium-catalyzed coupling of an aryl halide with an alkene, could be employed to introduce vinyl groups at the 3- and/or 5-positions organic-chemistry.orgwikipedia.orgmdpi.com. The reaction typically involves a palladium catalyst, a base, and often a phosphine ligand organic-chemistry.orgwikipedia.org.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with amines in the presence of a palladium catalyst wikipedia.orglibretexts.orgmatthey.com. This would allow for the introduction of primary or secondary amine functionalities at the bromine-substituted positions of the pyridine ring. The development of specialized ligands has greatly expanded the scope of this reaction wikipedia.orglibretexts.org. Notably, the Buchwald-Hartwig amination of nitroarenes has also been achieved, suggesting the potential for C-NO₂ bond cleavage and amination under specific palladium catalysis bohrium.com.

Investigations into Reaction Mechanisms

Understanding the reaction mechanisms of cross-coupling reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Computational Studies of Reaction Pathways

For the Suzuki-Miyaura coupling of a dihalogenated substrate like this compound, computational studies could help predict the relative activation barriers for the oxidative addition at the C3 and C5 positions. This would clarify the inherent regioselectivity of the reaction. Furthermore, DFT calculations could model the potential for denitrative coupling by comparing the energy profile for C-Br versus C-NO₂ bond cleavage.

In the context of Sonogashira coupling, computational investigations have explored the roles of the palladium and copper catalysts, the base, and the solvent in the catalytic cycle digitellinc.com. Such studies applied to this compound could help in designing reaction conditions that favor selective mono- or di-alkynylation.

Experimental Mechanistic Elucidation of Nitropyridine Transformations

Experimental studies on the mechanisms of cross-coupling reactions of nitropyridines often involve kinetic analysis, isolation and characterization of intermediates, and isotopic labeling experiments.

For the Suzuki-Miyaura coupling of nitroarenes, experimental evidence supports a catalytic cycle initiated by the oxidative addition of the Ar-NO₂ bond to the palladium(0) catalyst organic-chemistry.orgnih.gov. This was a significant finding, as aryl C-NO₂ bonds were previously considered less reactive than C-halogen bonds in such transformations nih.gov. Mechanistic investigations into the coupling of this compound would need to consider the competition between C-Br and C-NO₂ oxidative addition.

In the Sonogashira reaction, mechanistic studies have detailed the dual catalytic cycles of palladium and copper rsc.orgnih.gov. The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle facilitates the formation of a copper acetylide, which then participates in transmetalation with the palladium complex wikipedia.org. For a substrate like this compound, the electron-withdrawing nitro group can influence the rate of oxidative addition and the subsequent steps in the catalytic cycle. Experimental studies, such as monitoring the reaction progress with different catalysts and ligands, can shed light on these electronic effects.

The inhibitory effect of certain nitrogen-containing heterocycles on palladium-catalyzed cross-coupling reactions has also been a subject of mechanistic investigation nih.gov. It is proposed that the nitrogen lone pair can coordinate to the palladium center, potentially deactivating the catalyst nih.gov. Experimental and theoretical studies on the Suzuki-Miyaura coupling of nitrogen-rich heterocycles have helped to understand these inhibitory effects and develop more robust catalyst systems nih.gov.

Tautomerism and Isomerization Studies Related to Nitropyridine Systems

Tautomerism and isomerization represent fundamental concepts in organic chemistry, describing the existence of distinct chemical species with the same molecular formula that can interconvert. In the context of nitropyridine systems, several types of isomerism are theoretically possible, primarily dictated by the nature of the substituents and the electronic properties of the pyridine ring. The study of these phenomena provides insight into the stability, reactivity, and potential applications of these compounds.

Prototropic Tautomerism: The Nitro-Aci-Nitro Equilibrium

The most common form of tautomerism relevant to nitro-functionalized organic compounds is nitro-aci-nitro tautomerism. quora.com This process is a type of prototropy, which involves the migration of a proton. spcmc.ac.in Specifically, it is the reversible interconversion between a nitro form and its acidic tautomer, the aci-nitro form (also known as a nitronic acid). quora.comwikipedia.org

This equilibrium requires the presence of a hydrogen atom on the carbon atom adjacent (alpha) to the nitro group. Under basic conditions, this alpha-hydrogen can be abstracted to form a resonance-stabilized anion called a nitronate. wikipedia.org Subsequent protonation of the nitronate anion on one of the oxygen atoms of the nitro group yields the aci-nitro tautomer. spcmc.ac.in

The general equilibrium can be represented as follows:

In most systems, the nitro form is thermodynamically more stable than the aci-nitro form. spcmc.ac.in For example, high-level ab initio calculations on nitromethane (B149229) show the nitro tautomer to be more stable by approximately 14.1 kcal/mol. uj.ac.za However, the aci-nitro form can become more accessible under certain conditions, such as in acidic environments. researchgate.net

For the specific compound This compound , this type of tautomerism is not possible. The nitro group is located at the C-2 position of the pyridine ring. The adjacent atoms are the ring nitrogen (N-1) and the C-3 carbon. The C-3 position is substituted with a bromine atom, meaning there is no alpha-hydrogen available for the required proton migration. Consequently, this compound cannot exhibit nitro-aci-nitro tautomerism.

Linkage Isomerism: Nitro-Nitrito Interconversion

Another form of isomerization involves the nitro group itself and is known as linkage isomerism. This is the interconversion between a nitro isomer (-NO2), where the nitrogen atom is bonded to the molecule's framework, and a nitrito isomer (-ONO), where an oxygen atom forms the bond. This nitro-nitrito isomerization is most commonly observed in coordination chemistry and is often induced by photoexcitation (light). nih.govwikipedia.org Studies on cobalt(III) complexes containing pyridine ligands have shown that solid-state photochemical linkage isomerization can occur, but it is highly dependent on the crystal packing and the amount of free space around the nitro ligand. nih.gov While relevant to systems containing nitropyridines as ligands, this process is not a typical isomerization pathway for the free organic molecule in solution under standard conditions.

Photochemical Valence Isomerization

Pyridine and its derivatives can undergo photochemical isomerization, where light energy induces a rearrangement of the bonding electrons, leading to the formation of constitutional isomers, often called valence isomers. researchgate.netoit.edu Irradiation of pyridine can lead to the formation of transient, high-energy isomers such as Dewar pyridine and azaprefulvene. researchgate.net While these studies establish the general possibility of photochemical rearrangements in the pyridine core, specific investigations into the photochemical behavior of this compound are not extensively documented. The presence of heavy bromine atoms and the strongly electron-withdrawing nitro group would be expected to significantly influence the photophysical properties and potential isomerization pathways compared to unsubstituted pyridine.

Derivatives and Analogs of 3,5 Dibromo 2 Nitropyridine

Synthesis of Novel Derivatives from 3,5-Dibromo-2-nitropyridine

This compound serves as a foundational building block in organic synthesis for the development of novel compounds, particularly in the fields of pharmaceutical and agricultural chemistry. chemimpex.com The strategic placement of its functional groups—two reactive bromine atoms and a transformable nitro group—provides chemists with several avenues for structural elaboration.

The bromine atoms at the C3 and C5 positions of the pyridine (B92270) ring are prime sites for functionalization, most notably through palladium-catalyzed cross-coupling reactions. libretexts.orgresearchgate.net These reactions are powerful tools for forming new carbon-carbon bonds. libretexts.org

Suzuki-Miyaura Coupling: This reaction is widely used to couple organohalides with organoboron compounds to form biaryl structures, styrenes, and polyolefins. wikipedia.orgnih.gov In the context of this compound, the bromine atoms can be sequentially or simultaneously replaced by various aryl or vinyl groups. The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com

Studies on related polyhalogenated pyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine (B2990383), have demonstrated the feasibility of regioselective Suzuki-Miyaura reactions. beilstein-journals.org The reactivity of the halogen positions can be influenced by steric hindrance and electronic effects, allowing for controlled, stepwise substitution by carefully selecting reaction conditions and the amount of boronic acid used. beilstein-journals.org The general order of reactivity for halogens in these couplings is I > Br > Cl. libretexts.orglibretexts.org

| Reaction Type | Reagents | Potential Product Class | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-substituted nitropyridines | Forms C(sp²)-C(sp²) bonds; allows introduction of diverse aryl groups. libretexts.org |

| Stille Coupling | Organostannane (e.g., R-SnBu₃), Pd(0) catalyst | Alkenyl, alkynyl, or aryl substituted nitropyridines | Versatile for various R groups, though organotin reagents are toxic. libretexts.org |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst, Base | Amino-substituted nitropyridines | Forms C-N bonds; widely used for synthesizing aryl amines. libretexts.orgnih.gov |

The nitro group at the C2 position is a versatile functional handle that can be converted into other functionalities, primarily through reduction. The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry. wikipedia.org

Reduction to an Amine: The most common transformation is the reduction of the nitro group to a primary amine, yielding 3,5-dibromo-2-aminopyridine. This conversion significantly alters the electronic properties of the pyridine ring, turning the electron-withdrawing nitro group into an electron-donating amino group. A wide variety of reagents can accomplish this reduction, offering chemoselectivity that can preserve other functional groups. organic-chemistry.org

Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: Classic methods involve using metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. wikipedia.org

Transfer Hydrogenation: Using a hydrogen donor like formic acid in the presence of a catalyst. organic-chemistry.org

Other Reagents: Reagents like sodium hydrosulfite or tin(II) chloride are also effective. wikipedia.org

The synthesis of related compounds, such as 2,3-diaminopyridine (B105623) from 2-amino-5-bromo-3-nitropyridine (B172296), demonstrates the utility of reducing a nitro group on a brominated pyridine core. orgsyn.org

While functionalization of the existing substituents is common, more profound modifications involving the alteration of the pyridine ring itself are also a known strategy in pyridine chemistry. Ring transformation reactions can convert the pyridine skeleton into different heterocyclic or carbocyclic systems. For instance, electron-deficient pyridones, such as 1-methyl-3,5-dinitro-2-pyridone, can undergo three-component ring transformations with ketones and ammonia (B1221849) to afford novel nitropyridines. However, specific examples of such ring transformations starting directly from this compound are not extensively documented.

Structure-Reactivity Relationships in Related Nitropyridines

The reactivity of nitropyridines is intrinsically linked to the electronic properties and positions of their substituents. The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

In nitropyridines, nucleophilic attack is often directed to the positions ortho and para to the nitro group. The Vicarious Nucleophilic Substitution (VNS) of hydrogen is another important reaction, where a nucleophile carrying a leaving group attacks a C-H position, followed by base-induced elimination to form the substituted product. nih.gov The electrophilicity of the nitropyridine and the steric profile of the incoming nucleophile are critical factors determining the outcome of such reactions. nih.gov

Furthermore, the interplay between different substituents can lead to complex reactivity patterns. For example, in reactions of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected migration of the nitro group has been observed, highlighting that reaction pathways can deviate from simple SNAr mechanisms. semanticscholar.org The choice of solvent and base can significantly influence whether direct substitution or rearrangement occurs. semanticscholar.org

Comparative Studies with Isomeric Dibromonitropyridines and Related Halogenated Pyridines

The chemical behavior of this compound can be better understood by comparing it with its isomers and related halogenated pyridines. The relative positions of the bromine and nitro substituents dramatically affect the molecule's electronic distribution, dipole moment, and steric environment, which in turn dictates its reactivity.

For instance, in a palladium-catalyzed Suzuki coupling, the reactivity of the two bromine atoms in this compound would be different. The C5-Br is para to the nitro group, while the C3-Br is meta. This electronic difference, combined with the influence of the ring nitrogen, can lead to regioselective substitution. In contrast, an isomer like 2,5-dibromo-3-nitropyridine (B98540) would present a different reactivity profile for its two bromine atoms (one ortho and one para to the nitro group).

Studies on the amination of isomeric dibromopyridines have shown that the position of the halogens dictates the course of the reaction. Similarly, the reactivity of bromine atoms in 2,4,6-tribromopyridine (B1317647) varies, with the halogens at the 2- and 6-positions (ortho to nitrogen) being more susceptible to nucleophilic attack than the one at the 4-position (para). researchgate.net This principle suggests that in this compound, the electronic activation by the nitro group and the inherent reactivity of positions on the pyridine ring will combine to create a unique reactivity map compared to its isomers.

| Compound | Structure | Key Structural Features | Expected Reactivity Notes |

|---|---|---|---|

| This compound | Br at C3, C5; NO₂ at C2 | Nitro group is ortho to ring nitrogen. C5-Br is para to nitro group. C3-Br is meta to nitro group. | C5 position is highly activated for nucleophilic attack. C2-NO₂ is susceptible to reduction. |

| 2,5-Dibromo-3-nitropyridine | Br at C2, C5; NO₂ at C3 | Nitro group is meta to ring nitrogen. C2-Br is ortho to nitro group. C5-Br is meta to nitro group. | C2 position is activated by both ortho-nitro group and ring nitrogen, making C2-Br highly reactive. |

| 2,6-Dibromo-3-nitropyridine | Br at C2, C6; NO₂ at C3 | Symmetrical bromination pattern ortho to nitrogen. Nitro group is meta to nitrogen. | Both bromine atoms are highly activated towards nucleophilic displacement due to their positions ortho/para to activating groups. |

| 3,5-Dibromo-4-nitropyridine | Br at C3, C5; NO₂ at C4 | Nitro group is para to ring nitrogen. Both Br atoms are ortho to the nitro group. | The nitro group is prone to displacement by nucleophiles. Both Br atoms are activated. |

Spectroscopic and Computational Characterization of 3,5 Dibromo 2 Nitropyridine and Its Derivatives

Advanced Spectroscopic Techniques

Spectroscopic techniques are indispensable for the detailed characterization of molecular structures. By probing the interactions of molecules with electromagnetic radiation, these methods reveal specific information about atomic connectivity, functional groups, and electronic configurations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules in solution. It provides information about the chemical environment of individual nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).

As of the current literature review, detailed ¹H and ¹³C NMR spectroscopic data specifically for 3,5-Dibromo-2-nitropyridine are not extensively reported in publicly accessible research. However, analysis of related pyridine (B92270) derivatives allows for the prediction of the expected spectral features. For this compound, two distinct signals would be anticipated in the aromatic region of the ¹H NMR spectrum, corresponding to the hydrogen atoms at positions 4 and 6 of the pyridine ring. Similarly, the ¹³C NMR spectrum would be expected to show five distinct signals for the five carbon atoms of the pyridine ring, with their chemical shifts influenced by the presence of the two bromine atoms and the nitro group.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrations

Key vibrational modes expected for this compound would include:

NO₂ group vibrations : Asymmetric and symmetric stretching vibrations of the nitro group are typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

Pyridine ring vibrations : C-H and C-N stretching vibrations, as well as ring breathing modes, give rise to a series of characteristic bands.

C-Br vibrations : The carbon-bromine stretching vibrations are expected to appear at lower frequencies, typically below 600 cm⁻¹.

A comparative analysis with the spectra of 2-Amino-3-bromo-5-nitropyridine further aids in the identification of vibrational modes associated with the brominated and nitrated pyridine ring. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals.

Detailed UV-Vis spectroscopic data for this compound is not extensively documented. However, the presence of the pyridine ring, a nitro group, and bromine atoms suggests that the molecule will exhibit absorption bands in the UV region. The electronic transitions would likely involve π → π* and n → π* transitions associated with the aromatic system and the nitro group. The exact position and intensity of these absorption bands are influenced by the electronic effects of the substituents.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

While a detailed mass spectrum and fragmentation analysis for this compound is not available in the surveyed literature, the expected molecular ion peak can be predicted based on its chemical formula, C₅H₂Br₂N₂O₂. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with contributions from the isotopes ⁷⁹Br and ⁸¹Br. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and successive loss of bromine atoms.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Currently, there are no published crystal structures specifically for this compound in the primary scientific literature. However, X-ray crystallography has been successfully applied to determine the solid-state structures of numerous pyridine derivatives. Such studies on derivatives of this compound would be invaluable for understanding its molecular geometry and packing in the solid state, providing a basis for structure-property relationship studies.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a powerful complement to experimental spectroscopic techniques. These computational methods can predict molecular geometries, vibrational frequencies, electronic properties, and spectroscopic parameters.

While specific DFT studies on this compound are limited, research on related molecules such as 3,5-dibromopyridine and other nitropyridines demonstrates the utility of this approach. researchgate.netresearchgate.net DFT calculations could be employed to:

Optimize the ground-state geometry of this compound.

Calculate the theoretical vibrational frequencies to aid in the assignment of experimental FT-IR and Raman spectra.

Predict the ¹H and ¹³C NMR chemical shifts.

Simulate the UV-Vis spectrum by calculating the energies of electronic transitions.

Investigate the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals.

A DFT study on various nitropyridine derivatives has provided insights into their relative stabilities and electronic properties, which can be extrapolated to understand the characteristics of this compound. researchgate.net Such computational studies are crucial for a deeper understanding of the structure-property relationships of this compound and for guiding further experimental work.

Detailed Computational and Spectroscopic Analysis of this compound Remains an Area for Future Research

A thorough review of scientific literature reveals a significant gap in the detailed computational and spectroscopic characterization of the compound this compound. While this compound is commercially available and utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, in-depth theoretical studies concerning its electronic structure, molecular orbitals, conformational possibilities, and predicted spectroscopic parameters are not presently available in published research. chemimpex.comchemicalbook.com

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the electronic structure and reactivity of molecules. ijcce.ac.irresearchgate.net Such studies provide valuable insights into a compound's behavior in chemical reactions. For many substituted pyridine derivatives, DFT has been successfully employed to calculate properties like molecular electrostatic potential, which helps in identifying sites susceptible to electrophilic or nucleophilic attack. nih.gov However, specific DFT analysis for this compound has not been documented.

Similarly, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding electronic transitions and chemical reactivity. mdpi.comscirp.org The energy gap between HOMO and LUMO is a key indicator of a molecule's kinetic stability and polarizability. irjweb.com While extensive HOMO-LUMO analyses have been performed on related compounds like 3,5-dibromo-2,6-dimethoxy pyridine and other substituted pyridines to elucidate their electronic properties, this specific analysis for this compound is absent from the current body of scientific literature. nih.gov

Finally, the prediction of spectroscopic parameters using computational methods allows for the theoretical corroboration of experimental data from techniques such as FT-IR and Raman spectroscopy. plos.orgnih.gov DFT calculations are frequently used to predict vibrational frequencies, which, when compared with experimental spectra, aid in the precise assignment of molecular vibrations. nih.gov Although this is a common practice for characterizing novel compounds, predicted spectroscopic data for this compound are not available.

Future Directions and Emerging Research Avenues

Untapped Synthetic Potential in Pyridine (B92270) Chemistry

While 3,5-Dibromo-2-nitropyridine is a recognized building block, its full synthetic utility is far from exhausted. The presence of two bromine atoms at the 3- and 5-positions, coupled with the activating effect of the C2-nitro group, provides a platform for complex molecular architecture. Future research is poised to move beyond conventional cross-coupling reactions to explore more intricate and efficient synthetic methodologies.

One promising area is the selective functionalization of the C-H bonds of the pyridine ring. While direct C-H activation on electron-deficient pyridine rings is challenging, the development of novel catalytic systems could enable regioselective introduction of new functional groups. This would bypass the need for pre-functionalized starting materials and offer a more atom-economical approach to novel pyridine derivatives.

Furthermore, the sequential and selective substitution of the two bromine atoms offers a pathway to highly complex, unsymmetrically substituted pyridine scaffolds. Advanced palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, can be further optimized for this substrate to control the introduction of different aryl, alkyl, or alkynyl groups. The development of chemoselective conditions that differentiate between the C3 and C5 positions would be a significant advancement.

The nitro group also presents a synthetic handle for further transformations. Its reduction to an amino group is a well-established transformation that dramatically alters the electronic properties of the pyridine ring and provides a nucleophilic center for a host of subsequent reactions, leading to the synthesis of fused heterocyclic systems with potential biological activity.

Future synthetic explorations could also involve novel cycloaddition or ring-transformation reactions, using the electron-deficient nature of the this compound ring to engage with various dienophiles or nucleophiles, leading to the construction of novel bicyclic and polycyclic nitrogen-containing heterocycles.

| Synthetic Strategy | Potential Outcome | Research Focus |

| C-H Functionalization | Direct introduction of new functional groups | Development of novel catalyst systems for electron-deficient pyridines |

| Sequential Cross-Coupling | Synthesis of unsymmetrical di-substituted pyridines | Optimization of chemoselective reaction conditions |

| Nitro Group Reduction | Access to amino-pyridines and fused heterocycles | Development of selective reduction methods and subsequent cyclization reactions |

| Cycloaddition Reactions | Construction of novel polycyclic systems | Exploration of reactivity with various dienes and dienophiles |

Advanced Catalytic Applications for Halogenated Nitropyridines

The unique electronic and structural features of this compound suggest its potential utility in the realm of catalysis, an area that remains largely unexplored for this specific compound. The electron-deficient nature of the pyridine ring, amplified by the nitro group, and the presence of halogen atoms that can participate in halogen bonding, are key attributes that could be harnessed in novel catalytic designs.

One emerging area is the use of halogenated organic molecules as halogen bond donors in organocatalysis. The bromine atoms of this compound could potentially form halogen bonds with anionic or electron-rich species, thereby activating them towards a desired reaction. This could open up applications in asymmetric catalysis where the chiral environment is created by a catalyst scaffold incorporating the this compound moiety.

Furthermore, derivatives of this compound could serve as ligands in transition metal catalysis. The pyridine nitrogen can coordinate to a metal center, and the electronic properties of the ligand, which can be finely tuned by the bromo and nitro substituents, would influence the catalytic activity and selectivity of the metal complex. For example, the strong electron-withdrawing nature of the substituents would make the metal center more electrophilic, which could be beneficial for certain catalytic transformations.

The compound and its derivatives could also be investigated in the fields of photocatalysis and electrocatalysis. The nitro group is electrochemically active and can be reduced. This property could be exploited in electrocatalytic cycles for substrate reduction. In photocatalysis, the pyridine ring system can be designed to absorb light and participate in photo-redox processes, either as a catalyst itself or as a component of a larger photocatalytic system.

| Catalytic Approach | Potential Role of this compound | Key Features to Exploit |

| Organocatalysis | Halogen bond donor | Electron-deficient bromine atoms |

| Transition Metal Catalysis | Ligand for metal complexes | Tunable electronic properties via substituents |

| Electrocatalysis | Mediator in redox reactions | Redox-active nitro group |

| Photocatalysis | Photosensitizer or component of a photocatalytic system | UV-visible absorption and redox properties |

Novel Biomedical Explorations with this compound Derivatives

This compound is a valuable starting material for the synthesis of a wide range of biologically active molecules. nih.gov Its derivatives have shown promise in several therapeutic areas, and future research is expected to uncover new and more potent biomedical applications.

A significant area of focus is the development of novel kinase inhibitors for the treatment of cancer. The pyridine scaffold is a common feature in many approved kinase inhibitors, and the functional handles on this compound allow for the systematic exploration of the chemical space around this core. By introducing various substituents at the 3- and 5-positions through cross-coupling reactions and modifying the 2-position after reduction of the nitro group, libraries of compounds can be generated and screened against a panel of kinases to identify potent and selective inhibitors.

The compound also serves as a precursor for the synthesis of molecules with potential antitubercular and antimicrobial activity. The emergence of drug-resistant strains of bacteria and Mycobacterium tuberculosis necessitates the development of new therapeutic agents. The unique electronic and steric properties of derivatives synthesized from this compound could lead to novel mechanisms of action that are effective against these resistant pathogens.

Furthermore, the exploration of this compound derivatives in other therapeutic areas such as neurodegenerative diseases, inflammatory disorders, and viral infections is a promising avenue of research. The versatility of this starting material allows for the creation of a diverse range of molecular structures, increasing the probability of discovering compounds with novel pharmacological profiles.

| Therapeutic Area | Rationale for using this compound Derivatives | Synthetic Strategy |

| Oncology | Pyridine scaffold is a known kinase inhibitor pharmacophore | Synthesis of compound libraries via cross-coupling and functional group manipulation |

| Infectious Diseases | Potential for novel mechanisms of action against resistant strains | Derivatization to explore new chemical space for antibacterial and antitubercular activity |

| Neurology and Inflammation | Structural diversity for exploring new biological targets | Versatile platform for the synthesis of novel small molecules for screening |

Innovations in Material Design Utilizing Pyridine Scaffolds

The pyridine scaffold is increasingly being incorporated into advanced materials due to its unique electronic properties, coordination ability, and thermal stability. This compound, with its multiple functionalization points, is a promising building block for the design of novel materials with tailored properties.

In the field of organic electronics, pyridine-containing polymers and small molecules are being investigated for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the this compound core can be utilized to create materials with specific electron-transporting properties. The bromine atoms provide handles for polymerization or for the attachment of other functional groups to tune the material's solubility, morphology, and electronic energy levels.

Furthermore, the strong dipole moment and hyperpolarizability associated with nitropyridine derivatives make them interesting candidates for nonlinear optical (NLO) materials. Compounds like 2-adamantylamino-5-nitropyridine have shown significant NLO properties, and it is conceivable that derivatives of this compound could be designed to exhibit even larger NLO responses, with potential applications in optical communications and data storage.

| Material Class | Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Precursor for multifunctional organic linkers | Gas storage, separation, catalysis |

| Organic Electronics | Building block for electron-transporting materials | OLEDs, OPVs, organic transistors |

| Nonlinear Optical (NLO) Materials | Core structure for high hyperpolarizability molecules | Optical switching, frequency conversion |

Integration of Machine Learning and AI in Chemical Research for Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and the exploration of compounds like this compound will greatly benefit from these computational tools. AI and ML can accelerate the discovery of new reactions, predict the properties of novel compounds, and optimize synthetic routes, thereby reducing the time and cost of research and development.

For the design of novel bioactive compounds, quantitative structure-activity relationship (QSAR) models powered by machine learning can be developed to predict the biological activity of virtual libraries of this compound derivatives. researchgate.netfrontiersin.orgplos.org These models, trained on existing experimental data, can identify the key structural features required for a desired pharmacological effect, guiding synthetic chemists to focus on the most promising candidates.

In the realm of materials science, machine learning models can predict the properties of new materials based on their chemical structure. For instance, AI can be used to screen virtual libraries of pyridine-based polymers for their potential as adsorbents for environmental remediation or to predict the electronic properties of new organic semiconductors. nih.gov

Finally, AI can be used to design new catalysts for specific reactions. By learning the relationship between catalyst structure and performance, machine learning models can propose novel pyridine-based ligands or organocatalysts with enhanced activity and selectivity. rsc.orgresearchgate.net This data-driven approach to catalyst design can accelerate the development of new and more sustainable chemical processes.

| AI/ML Application | Impact on this compound Research | Examples |

| Bioactivity Prediction | Accelerates drug discovery by prioritizing promising derivatives | QSAR models for kinase inhibition, antimicrobial activity |

| Material Property Prediction | Guides the design of new functional materials | Predicting adsorption capacity of polymers, electronic properties of organic semiconductors |

| Synthesis Planning | Proposes novel and efficient synthetic routes | Retrosynthesis for complex drug molecules and natural products |

| Catalyst Design | Accelerates the discovery of new and improved catalysts | Design of pyridine-based ligands for cross-coupling reactions, organocatalysts for asymmetric synthesis |

常见问题

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Direct Bromination | NIS, acetone, rt | 65–75 | ≥95 | |

| Cross-Coupling | Pd(PPh₃)₄, aryl boronic acids | 50–60 | 90–95 | |

| Sequential Halogenation | Br₂, Fe catalyst, HNO₃ | 70–80 | ≥97 |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns. The deshielding effect of bromine and nitro groups creates distinct splitting (e.g., ¹H NMR: δ 8.5–9.0 ppm for aromatic protons) .

- X-ray Crystallography : SHELX programs refine crystal structures to confirm regiochemistry. High-resolution data (>0.8 Å) are critical for resolving bromine-heavy atoms .

- Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (MW 281.89 g/mol) and detects isotopic patterns from bromine (¹⁸¹Br/⁷⁹Br) .

Q. Table 2: Key Physicochemical Parameters

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Molar Refractivity | 48.46 | Computational | |

| Topological Polar SA | 58.71 Ų | DFT Calculations | |

| Aromatic Heavy Atoms | 6 | X-ray |

Advanced: How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

Methodological Answer:

Regioselectivity is influenced by steric hindrance and electronic effects:

- Electronic Effects : The nitro group at position 2 deactivates the ring, directing electrophiles to meta/para positions relative to bromine substituents.

- Steric Effects : Bulky substituents at positions 3 and 5 limit accessibility, favoring reactions at position 4 or 6. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals .

Q. Table 3: Substituent Effects on Reactivity

| Position | Substituent | Reactivity (Relative) | Dominant Factor |

|---|---|---|---|

| 2 | NO₂ | Low (deactivating) | Electronic |

| 3,5 | Br | Moderate | Steric |

| 4,6 | H | High | Electronic |

Advanced: How should researchers resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer:

Data discrepancies often arise from:

- Impurities : Unreacted starting materials or byproducts skew results. Use HPLC or GC-MS to verify purity (>98%) .

- Reaction Conditions : Solvent polarity (e.g., DMF vs. THF) and temperature alter kinetics. Replicate studies under standardized conditions .

- Analytical Variability : Cross-validate NMR and X-ray data with computational tools (e.g., Gaussian for optimized geometries) .

Recommended Workflow:

Reproduce Experiments : Control variables (solvent, catalyst loading).

Cross-Characterization : Combine NMR, XRD, and MS for structural confirmation.

Computational Validation : Compare experimental results with DFT-predicted outcomes .

Advanced: What computational strategies predict the reactivity of this compound in drug discovery contexts?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). The nitro group’s electron-withdrawing nature enhances hydrogen-bond acceptor potential .

- QSAR Modeling : Relate topological polar surface area (TPSA = 58.71 Ų) to membrane permeability. Lower TPSA correlates with better bioavailability .

- MD Simulations : Assess stability in solvated environments; bromine atoms increase hydrophobicity.

Q. Table 4: Computed Reactivity Parameters

| Parameter | Value | Relevance |

|---|---|---|

| LogP | 2.3 (estimated) | Lipophilicity |

| H-bond Acceptors | 3 | Target Binding |

| Rotatable Bonds | 1 | Conformational Flexibility |

Advanced: What safety protocols are critical when handling this compound during high-temperature reactions?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhaling toxic vapors (TLV: 0.1 mg/m³) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent runoff .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to skin/eye corrosion risks .

Q. Table 5: Hazard Mitigation Strategies

| Risk Factor | Mitigation Measure | Reference |

|---|---|---|

| Dust Formation | Wet handling | |

| Thermal Decomposition | Monitor exotherms | |

| Environmental Toxicity | Avoid drain disposal |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。